tert-Butyl(3-iodo-2-methylphenyl)carbamate
Description
tert-Butyl(3-iodo-2-methylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a substituted phenyl ring. The phenyl ring is functionalized with an iodine atom at the meta position and a methyl group at the ortho position. This compound is of interest in organic synthesis and pharmaceutical research due to the combination of steric bulk from the tert-butyl group, the electron-withdrawing iodine substituent, and the methyl group’s steric effects.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16INO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
VOUAQGRNHYWSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection
The most common approach is the Boc-protection of the 3-iodo-2-methylaniline, which proceeds as follows:
- Reagents:
- 3-Iodo-2-methylaniline (substrate)
- Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate as the carbamoylating agent
- A tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl or CO2 byproducts
- Solvents:
- Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) depending on solubility and reaction kinetics
- Conditions:
- Reaction temperature typically ranges from 0 °C to room temperature to avoid side reactions
- Reaction time varies from 1 to 24 hours depending on scale and reagents
- Workup:
- Quenching with water or aqueous acid/base
- Extraction with organic solvents
- Purification by silica gel chromatography or recrystallization
This method is well-documented in organic synthesis literature for carbamate formation and is adaptable to substrates bearing iodine and methyl substituents.
Alternative Preparation via Iodination of Preformed Carbamate
Another route involves:
- Starting with tert-butyl (2-methylphenyl)carbamate (the carbamate protected aniline without iodine).
- Selective iodination at the 3-position of the aromatic ring using iodine sources such as I2 or N-iodosuccinimide (NIS) under controlled conditions.
- Reaction conditions typically involve mild bases (e.g., potassium carbonate) and solvents like acetonitrile or dichloromethane.
- This step requires careful control to avoid over-iodination or side reactions, often performed at room temperature or slightly elevated temperatures.
This approach allows the preparation of the target compound by regioselective electrophilic aromatic substitution on the protected aniline.
Representative Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection of Aniline | Boc2O, TEA or DIPEA | DCM, THF, or MeCN | 0 °C to RT | 1–24 h | 70–95 | Base scavenges acid byproducts |
| Iodination of Carbamate | I2 or NIS, mild base (K2CO3) | MeCN, DCM | RT to 40 °C | 2–6 h | 60–85 | Regioselective iodination at 3-position |
| Purification | Silica gel chromatography or recrystallization | Hexane/EtOAc mixtures | Ambient | N/A | N/A | Ensures product purity |
Research Findings and Optimization
- Base Selection: Tertiary amines such as triethylamine are preferred for Boc protection due to their effectiveness and mildness, preventing side reactions.
- Solvent Effects: Dichloromethane and acetonitrile are commonly used; acetonitrile can improve reaction rates in some iodination steps.
- Temperature Control: Lower temperatures during carbamate formation reduce byproduct formation; iodination often benefits from room temperature to moderate heating for optimal selectivity.
- Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm substitution patterns.
- Yield Optimization: Stoichiometric control of reagents and equivalents of base and iodine source are critical for maximizing yield and minimizing impurities.
Example Synthetic Procedure (Adapted from Literature)
- Dissolve 3-iodo-2-methylaniline (1.0 equiv) in dry dichloromethane (DCM) under inert atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine (1.1–2.0 equiv) slowly to the solution.
- Add di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dropwise while maintaining temperature.
- Stir the reaction mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography using hexane/ethyl acetate (20:1) as eluent.
- Collect the pure this compound as a solid or oil.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(3-iodo-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce phenolic derivatives .
Scientific Research Applications
tert-Butyl(3-iodo-2-methylphenyl)carbamate is a chemical compound with a structure that includes a tert-butyl group, an iodo-substituted aromatic ring, and a carbamate functional group. It has a molecular weight of 333.16 g/mol. This compound is useful in organic synthesis and medicinal chemistry because of the iodine atom, which can help with different reactions.
Applications
This compound has several potential applications:
- Organic Synthesis It is used as an intermediate in creating more complex organic molecules.
- Pharmaceutical Development Its interactions with molecular targets like enzymes and receptors make it useful in drug development. The iodo-substituted aromatic ring can increase its binding affinity through halogen bonding, and the carbamate group can form covalent bonds with nucleophilic residues in proteins. This suggests it can be used to design enzyme inhibitors or modulators.
Studies on this compound's interactions have shown that it can change enzyme activity through covalent interactions caused by the carbamate group. The halogen bonding ability of the iodine atom can also improve its specificity and effectiveness as a possible therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl(3-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a precursor to various biologically active molecules, influencing pathways related to cellular signaling and metabolism .
Comparison with Similar Compounds
Tabulated Comparison of Key Analogs
Biological Activity
tert-Butyl(3-iodo-2-methylphenyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a tert-butyl group, an iodo-substituted aromatic ring, and a carbamate functional group, this compound exhibits notable interactions with various biological targets, making it a candidate for drug development.
- Molecular Formula : C12H14I N O2
- Molecular Weight : 333.16 g/mol
The presence of the iodine atom enhances the compound's reactivity and binding affinity through mechanisms such as halogen bonding. The carbamate moiety allows for covalent interactions with nucleophilic residues in proteins, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that this compound can modulate enzyme activity, potentially serving as an inhibitor or modulator in various biochemical pathways.
- Enzyme Inhibition : The carbamate group facilitates covalent bonding with active site residues of target enzymes, leading to inhibition.
- Halogen Bonding : The iodine atom enhances binding affinity to protein targets through halogen interactions, improving specificity and efficacy.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Inhibitory Effects on Enzymes : In vitro studies demonstrated that the compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit acetylcholinesterase and β-secretase, key targets in Alzheimer's disease research, with IC50 values indicating moderate efficacy .
- Cell Viability Studies : The compound has been tested for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may possess anticancer properties, although further studies are needed to clarify its mechanism of action and therapeutic potential .
- Antibacterial Activity : Similar compounds have shown promising antibacterial properties against gram-positive bacteria, suggesting that this compound may also exhibit such activities .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Halogen Type | Unique Properties |
|---|---|---|
| This compound | Iodine | Enhanced reactivity; potential for halogen bonding |
| tert-Butyl(3-bromo-2-methylphenyl)carbamate | Bromine | Moderate reactivity; less steric hindrance |
| tert-Butyl(3-chloro-2-methylphenyl)carbamate | Chlorine | Lower reactivity; commonly used in organic reactions |
| tert-Butyl(3-fluoro-2-methylphenyl)carbamate | Fluorine | High electronegativity; influences electronic properties |
The unique properties of this compound make it particularly interesting for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
